molecular formula C18H20ClN5O2 B10944273 1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10944273
M. Wt: 373.8 g/mol
InChI Key: MFBUFXRGUANIRC-UHFFFAOYSA-N
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Description

1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of phenoxy, pyrazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Pyrazole Formation: The next step involves the synthesis of the pyrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the phenoxy and pyrazole rings. This unique structure can lead to distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H20ClN5O2/c1-12-4-5-15(19)17(8-12)26-11-24-7-6-16(22-24)18(25)20-9-14-10-21-23(3)13(14)2/h4-8,10H,9,11H2,1-3H3,(H,20,25)

InChI Key

MFBUFXRGUANIRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)NCC3=C(N(N=C3)C)C

Origin of Product

United States

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